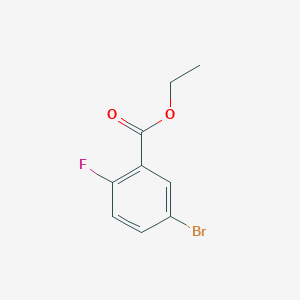

5-溴-2-氟苯甲酸乙酯

描述

Synthesis Analysis

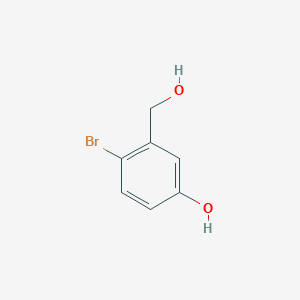

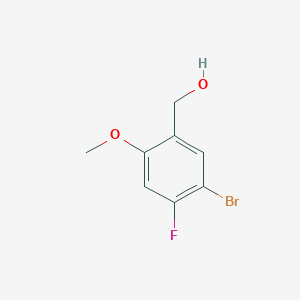

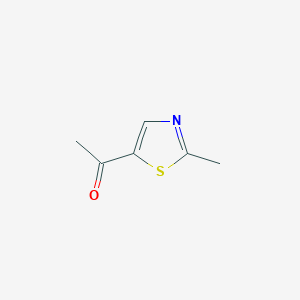

The synthesis of related brominated and fluorinated compounds involves multiple steps, including bromination, hydrolysis, and cross-coupling reactions. For instance, the synthesis of 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile involves a Sonogashira coupling with 3-bromo-5-fluorobenzonitrile, starting from 4-bromo-2-formylthiazole, yielding the final product in 56% overall yield . Similarly, the synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene includes steps like bromination, cyanidation, methoxylation, hydrolysis, and esterification, achieving a purity of 99.8% . These methods could potentially be adapted for the synthesis of ethyl 5-bromo-2-fluorobenzoate.

Molecular Structure Analysis

The molecular structure of brominated and fluorinated aromatic compounds is characterized by the presence of halogen atoms, which can significantly influence the electronic properties of the molecule. The papers do not provide detailed molecular structure analysis of ethyl 5-bromo-2-fluorobenzoate, but the synthesis of related compounds suggests that halogen atoms are strategically placed to facilitate further chemical reactions .

Chemical Reactions Analysis

The chemical reactions involving brominated and fluorinated compounds can be quite diverse. For example, the 3-(bromomethylene)isobenzofuran-1(3H)-ones are synthesized through a regioselective 5-exo-dig bromocyclization and can undergo further transformations, such as palladium-catalyzed cross-coupling reactions or conversion to other heterocycles . These reactions demonstrate the reactivity of bromine and fluorine in aromatic compounds, which is likely to be relevant for ethyl 5-bromo-2-fluorobenzoate as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and fluorinated compounds are influenced by the presence of halogen atoms. These atoms can affect the boiling point, melting point, solubility, and reactivity of the compound. The provided papers do not detail the physical and chemical properties of ethyl 5-bromo-2-fluorobenzoate, but the high purity achieved in the synthesis of methyl 4-bromo-2-methoxybenzoate suggests that careful control of reaction conditions can lead to compounds with well-defined properties .

科学研究应用

放射性配体成像中的合成和表征

5-溴-2-氟苯甲酸乙酯在正电子发射断层扫描 (PET) 成像中使用的放射性配体的合成中发挥作用。Siméon 等人 (2012 年) 的一项研究描述了 [11C]SP203 的合成,[11C]SP203 是一种用于成像脑代谢型谷氨酸受体的放射性配体。该合成中使用的前体涉及溴和氟取代的芳烃,展示了 5-溴-2-氟苯甲酸乙酯在神经科学中开发诊断工具中的用途 (Siméon 等人,2012 年)。

在有机合成中的作用

5-溴-2-氟苯甲酸乙酯用于各种有机合成工艺。Mongin 和 Schlosser (1996 年) 证明了它在氯和溴取代的氟代芳烃的区域选择性邻位锂化中的用途,该方法对于创建多种有机化合物非常重要 (Mongin 和 Schlosser,1996 年)。此外,Chapman 等人 (1971 年) 探索了它在合成药理活性苯并[b]噻吩衍生物中的应用,突出了它在药物化学中的多功能性 (Chapman 等人,1971 年)。

在药物发现中的应用

在药物发现领域,5-溴-2-氟苯甲酸乙酯已被用于各种化合物的创新合成。Shaikh 和 Varvounis (2014 年) 描述了它在合成 3-取代的 2,3-二氢苯并呋喃中的用途,这种方法可能有利于发现新的治疗剂 (Shaikh 和 Varvounis,2014 年)。

高效连续流工艺的开发

5-溴-2-氟苯甲酸乙酯也有助于化学工艺技术的进步。Guo、Yu 和 Su (2020 年) 报告了它在开发用于生产药物中间体的有效连续流工艺中的作用,展示了它在工业化学中的重要性 (Guo、Yu 和 Su,2020 年)。

对拮抗剂和其他化合物的合成做出贡献

它的应用延伸到特定拮抗剂和其他复杂分子的合成。W. 和 Mason (1998 年) 的一项研究涉及在合成血栓烷受体拮抗剂中使用区域选择性 Heck 交叉偶联策略 (W. 和 Mason,1998 年)。

安全和危害

Ethyl 5-bromo-2-fluorobenzoate is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective equipment .

属性

IUPAC Name |

ethyl 5-bromo-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTDYNDPAJSCTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610850 | |

| Record name | Ethyl 5-bromo-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-bromo-2-fluorobenzoate | |

CAS RN |

612835-53-7 | |

| Record name | Ethyl 5-bromo-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1288552.png)

![6-Bromo-8-methylimidazo[1,2-a]pyrazine](/img/structure/B1288553.png)

![6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1288554.png)

![4-azido-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1288555.png)

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1288558.png)